![molecular formula C23H16N2O3S B2845081 N-benzoyl-N'-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea CAS No. 860610-08-8](/img/structure/B2845081.png)
N-benzoyl-N'-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea
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Overview
Description
“N-benzoyl-N’-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea” is a chemical compound with the molecular formula C23 H16 N2 O3 S and a molecular weight of 400.456 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its formula. It contains benzoyl and anthracenyl groups, which are aromatic, and a thiourea group, which contains sulfur and nitrogen .Scientific Research Applications
Organic Synthesis
This compound is important in organic synthesis due to its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This makes it a valuable tool in the creation of complex organic molecules.
C-H Bond Functionalization
The compound plays a significant role in the functionalization of inert nonreactive C-H Bonds . This is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets.
Green Chemistry
The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . Therefore, this compound could be used in environmentally benign approach and thus a green science.
Regiocontrol in Chemical Reactions
The compound can be used to provide regiocontrol in chemical reactions . This is achieved through the use of groups that can direct the reaction to occur at a specific C-H bond.
Synthesis of Heterocycles
N-Aroylthioureas, which this compound is a part of, hold a significant promise for the synthesis of such heterocycles as imidazolidine-2-thiones, 2-aroyliminothiazolines, 1,2,4-triazoles, 1,3-thiazines, and indeno[1,2-d]-[1,3]thiazepines .
Biological Properties
2-Iminothiazolines, which can be synthesized from this compound, are characterized by a wide range of biological properties . For example, the thiazol-2-imine fragment is a structural fragment in muscarinic agonists, as well as antifungal, hypolipidemic, antidiabetic, anti-inflammatory, analgesic, and anti-shistosomiasis compounds .
Insecticides and Plant Growth Regulators
Thiazoline derivatives, which can be synthesized from this compound, are also used as insecticides and plant growth regulators .
Synthesis of Hybrid Structures
The pronounced biological properties of anthraquinone derivatives motivate the search for hybrid structures that include both anthraquinone and thiazole ring systems . This compound can be used in the synthesis of such hybrid structures.
Mechanism of Action
Target of Action
The compound possesses an n, o-bidentate directing group, which suggests it may be suitable for metal-catalyzed c-h bond functionalization reactions
Mode of Action
The compound’s mode of action is likely related to its potential for metal-catalyzed C-H bond functionalization . In such reactions, the compound’s N, O-bidentate directing group could coordinate a metal ion, bringing it into proximity with C-H bonds to be functionalized . The thermodynamic stability of the resulting cyclometallated complexes determines which C-H bonds are cleaved and thus functionalized .
Action Environment
Factors such as ph, temperature, and the presence of metal ions could potentially influence its ability to undergo metal-catalyzed c-h bond functionalization reactions .
properties
IUPAC Name |
N-[(2-methyl-9,10-dioxoanthracen-1-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-13-11-12-17-18(21(27)16-10-6-5-9-15(16)20(17)26)19(13)24-23(29)25-22(28)14-7-3-2-4-8-14/h2-12H,1H3,(H2,24,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOSIRSKHSMTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=S)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea |
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